BMY 28674

説明

Historical Background and Discovery

The discovery of 6-hydroxy buspirone emerged from extensive metabolic studies of buspirone, which was first synthesized by a team at Mead Johnson in 1968 but was not patented until 1975. The identification of this hydroxylated metabolite occurred during comprehensive pharmacokinetic investigations aimed at understanding the metabolic fate of buspirone in human subjects. Initial research efforts focused on characterizing the primary metabolic pathways of buspirone, leading to the identification of several hydroxylated derivatives including 5-hydroxybuspirone, 6-hydroxybuspirone, and 8-hydroxybuspirone. Among these metabolites, 6-hydroxybuspirone distinguished itself through its exceptional plasma concentrations and biological activity.

The compound gained significant research attention when investigators discovered that 6-hydroxybuspirone concentrations in human plasma were substantially higher than those of the parent drug. This finding challenged conventional assumptions about the role of metabolites in drug action and prompted extensive investigation into the pharmacological properties of this hydroxylated derivative. Subsequent research revealed that 6-hydroxy buspirone possessed significant receptor binding affinity and demonstrated measurable pharmacological activity, establishing it as an active metabolite rather than an inactive elimination product.

The formal characterization of 6-hydroxy buspirone involved sophisticated analytical techniques including high-throughput metabolite identification using precursor ion scanning and neutral loss scanning by ultra-performance liquid chromatography tandem mass spectrometry. These investigations revealed the presence of six possible single hydroxylated metabolites of buspirone, with 6-hydroxy buspirone emerging as the predominant hepatic metabolite.

Chemical Classification as an N-arylpiperazine

6-Hydroxy buspirone belongs to the chemical class of N-arylpiperazines, a structurally diverse group of organic compounds characterized by a piperazine ring system where one nitrogen atom is connected to an aromatic group. This classification places the compound within a pharmacologically significant family of molecules that have demonstrated versatile properties in medicinal chemistry applications. The N-arylpiperazine scaffold has attracted considerable interest in pharmaceutical research due to its ability to interact with various neurotransmitter receptor systems, particularly serotonergic receptors.

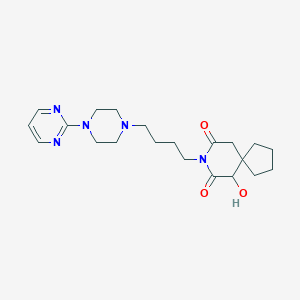

The molecular formula of 6-hydroxy buspirone is C₂₁H₃₁N₅O₃, with a molecular weight of 401.5 grams per mole. The compound's structure features the characteristic azaspirodecanedione core common to buspirone derivatives, modified by the addition of a hydroxyl group at the 6-position. The complete International Union of Pure and Applied Chemistry name for this compound is 10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione.

The chemical structure of 6-hydroxy buspirone incorporates several key functional groups that contribute to its pharmacological activity. The piperazine ring system provides the basic nitrogen functionality essential for receptor binding, while the pyrimidine moiety contributes to the compound's selectivity profile. The spirocyclic structure imparts conformational rigidity that influences the compound's three-dimensional shape and receptor interaction patterns.

Relationship to Buspirone as a Major Metabolite

6-Hydroxy buspirone represents the predominant hepatic metabolite of buspirone, generated through cytochrome P450 3A4-mediated oxidation processes. This metabolic transformation occurs extensively during first-pass hepatic metabolism, resulting in significantly higher circulating concentrations of the hydroxylated derivative compared to the parent compound. Following oral administration of buspirone to humans, 6-hydroxy buspirone achieves plasma levels that are approximately forty-fold greater than those of buspirone itself.

The metabolic relationship between buspirone and 6-hydroxy buspirone demonstrates the critical role of phase I metabolism in determining drug exposure and activity. Buspirone undergoes extensive hepatic oxidation mediated by the cytochrome P450 3A4 enzyme, producing multiple hydroxylated derivatives. Among these metabolites, 6-hydroxy buspirone emerges as quantitatively the most significant, contributing substantially to the overall pharmacological profile observed following buspirone administration.

Pharmacokinetic studies have revealed that 6-hydroxy buspirone exhibits distinct kinetic properties compared to its parent compound. The metabolite demonstrates improved oral bioavailability compared to buspirone, with values reaching nineteen percent versus 1.4 percent for the parent drug in rat studies. The plasma clearance, volume of distribution, and elimination half-life of 6-hydroxy buspirone were found to be similar to those of buspirone, indicating comparable disposition characteristics.

| Parameter | Buspirone | 6-Hydroxy Buspirone |

|---|---|---|

| Oral Bioavailability | 1.4% | 19% |

| Plasma Clearance | Similar | 47.3 ± 3.5 ml/min/kg |

| Volume of Distribution | Similar | 2.6 ± 0.3 l/kg |

| Elimination Half-life | Similar | 1.2 ± 0.2 h |

Significance in Pharmacological Research

The pharmacological significance of 6-hydroxy buspirone extends beyond its role as a metabolite, establishing it as an independent research target with distinct therapeutic potential. The compound demonstrates high-affinity partial agonist activity at serotonin 5-hydroxytryptamine 1A receptors, with a dissociation constant value of 25 nanomolar. This receptor binding affinity is comparable to that of buspirone itself, indicating that the hydroxylated metabolite retains significant pharmacological activity.

Research investigations have demonstrated that 6-hydroxy buspirone achieves measurable occupancy of serotonin 5-hydroxytryptamine 1A receptors in vivo, confirming its biological relevance. The compound exhibits approximately four-fold greater potency in occupying presynaptic receptors in the dorsal raphe compared to postsynaptic receptors in the hippocampus. This selectivity profile suggests potential advantages in therapeutic applications where preferential modulation of presynaptic serotonergic function is desired.

The development of 6-hydroxy buspirone as an independent therapeutic agent has been the subject of extensive clinical investigation. Studies have evaluated the pharmacokinetics of the compound when administered directly, comparing racemic formulations with individual enantiomers. These investigations revealed that all forms of 6-hydroxy buspirone produced approximately two to three-fold greater exposure to total 6-hydroxy buspirone compared to buspirone administration alone.

| Receptor Parameter | 6-Hydroxy Buspirone | Buspirone |

|---|---|---|

| 5-HT₁ₐ Receptor Ki | 25 nM | 3.98-21421 nM (median) |

| Dorsal Raphe EC₅₀ | 1.0 ± 0.3 μM | 0.38 ± 0.06 μM |

| Hippocampus EC₅₀ | 4.0 ± 0.6 μM | 1.5 ± 0.3 μM |

The compound's significance in pharmacological research is further emphasized by its potential to provide improved therapeutic outcomes compared to traditional buspirone therapy. The higher bioavailability and sustained receptor occupancy of 6-hydroxy buspirone suggest possibilities for enhanced efficacy and potentially reduced dosing frequency requirements. These characteristics have motivated continued investigation into the compound's therapeutic applications and have established it as a valuable tool for understanding serotonergic neurotransmission mechanisms.

特性

IUPAC Name |

10-hydroxy-8-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O3/c27-17-16-21(6-1-2-7-21)18(28)19(29)26(17)11-4-3-10-24-12-14-25(15-13-24)20-22-8-5-9-23-20/h5,8-9,18,28H,1-4,6-7,10-16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZNAHJIJGCFJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2O)CCCCN3CCN(CC3)C4=NC=CC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00433011 | |

| Record name | 6-Hydroxy Buspirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125481-61-0 | |

| Record name | 6-Hydroxybuspirone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125481610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy Buspirone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00433011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYBUSPIRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PRI09E14U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Radiolabeled Synthesis for Metabolic Studies

A pivotal study demonstrated the oxidation of [¹⁴C]buspirone using stoichiometric oxidants under controlled conditions. The reaction proceeds via electrophilic aromatic substitution, targeting the para position relative to the existing substituents. The final product achieved a radiochemical purity of 99.8%, critical for human absorption-distribution-metabolism-elimination (ADME) studies. Key parameters include:

| Parameter | Value |

|---|---|

| Starting material | [¹⁴C]Buspirone |

| Oxidizing agent | Selectfluor® |

| Reaction temperature | 0–5°C |

| Yield | 68% |

| Purity | 99.8% (HPLC) |

This method’s reproducibility and high purity make it indispensable for tracer studies, though scalability remains limited due to radiolabeling constraints.

Non-Radiolabeled Oxidation Pathways

A patent by Bristol-Myers Squibb disclosed an improved one-step synthesis using di-4-nitrobenzyl peroxydicarbonate as the oxidant. The reaction, conducted in tetrahydrofuran (THF) at −78°C, achieved a 46% yield of racemic 6-hydroxy buspirone after chromatographic purification. Comparative analysis reveals that peroxydicarbonate derivatives offer superior regioselectivity over traditional oxidizing agents like m-CPBA, minimizing byproduct formation.

Enzymatic Resolution of Racemic 6-Hydroxy Buspirone

Chiral resolution of racemic 6-hydroxy buspirone is essential for obtaining enantiopure material, as the (R)-enantiomer exhibits distinct pharmacokinetic properties. Enzymatic methods provide a stereoselective alternative to chemical synthesis.

Acylase-Mediated Hydrolysis

The (S)-enantiomer was synthesized via enzymatic hydrolysis of racemic 6-acetoxybuspirone using L-amino acid acylase from Aspergillus melleus. After 45% conversion, the (S)-6-hydroxy buspirone was isolated with 95% enantiomeric excess (ee), while the remaining (R)-6-acetoxybuspirone (88% ee) was hydrolyzed under acidic conditions. Crystallization from ethanol further enhanced both enantiomers to >99% ee.

Microbial Hydroxylation

Streptomyces antibioticus ATCC 14890 was employed to hydroxylate buspirone directly, yielding (S)-6-hydroxy buspirone with 88% ee and 14.5% yield. This biocatalytic approach avoids racemic intermediates but requires optimization for industrial-scale production due to lengthy fermentation cycles.

Chiral Separation Techniques

For large-scale production, chromatographic resolution remains the gold standard. A preparative chiral HPLC method using a Chirobiotic-Vancomycin column achieved baseline separation of enantiomers. Mobile phases comprising methanol, acetic acid, and triethylamine (100:0.2:0.1, v/v/v) resolved the (R)- and (S)-enantiomers with retention times of 10.9 and 13.4 minutes, respectively. Post-chromatographic processing involved pH adjustment and solvent extraction, yielding enantiomers with >99% chemical and optical purity.

Analytical Characterization

Critical quality attributes of 6-hydroxy buspirone, such as enantiomeric purity and structural integrity, are validated using tandem techniques:

-

HPLC-MS : Confirms molecular weight (401.4 g/mol) and detects impurities at <0.1%.

-

Chiral HPLC : Quantifies enantiomeric excess using cellulose-based columns.

-

X-ray Crystallography : Resolves polymorphic forms, ensuring batch consistency.

Industrial-Scale Challenges and Solutions

Scalability hurdles include:

-

Oxidant Stability : Di-4-nitrobenzyl peroxydicarbonate’s exothermic decomposition necessitates cryogenic conditions.

-

Solvent Recovery : THF and methanol account for 80% of waste streams; membrane-based solvent recycling systems are under investigation.

-

Catalyst Costs : Enzymatic methods require immobilized acylase to reduce operational expenses .

化学反応の分析

科学研究への応用

6-ヒドロキシブスピロンには、いくつかの科学研究への応用があります。それは、その代謝とバイオアベイラビリティを理解するための薬物動態研究で使用されます。また、不安と抑うつを治療する可能性のある治療効果についても研究されています。 さらに、それは5-ヒドロキシトリプタミン1A受容体との相互作用を調べるための受容体占有率研究で使用されます.

科学的研究の応用

Pharmacological Properties

6-Hydroxy Buspirone primarily acts as a partial agonist at the 5-HT1A serotonin receptor, which plays a crucial role in modulating anxiety and mood disorders. The pharmacokinetic profile indicates that it has a higher bioavailability (19%) compared to buspirone (1.4%), suggesting enhanced efficacy in therapeutic settings .

Clinical Applications

The clinical applications of 6-Hydroxy Buspirone are extensive, with research indicating its effectiveness in treating various disorders:

- Anxiety Disorders : It has been shown to alleviate symptoms of generalized anxiety disorder and panic disorder, providing anxiolytic effects without the sedation associated with traditional anxiolytics .

- Depression : The compound exhibits antidepressant properties, making it suitable for patients suffering from anxiety mixed with depression .

- Extrapyramidal Motor Disorders : Studies have indicated potential benefits in treating motor symptoms associated with Parkinson's disease, particularly through its anticataleptic effects .

- Substance Dependence : 6-Hydroxy Buspirone may assist in managing symptoms related to alcohol and nicotine dependence, as well as other forms of substance abuse .

- Post-Traumatic Stress Disorder : Its anxiolytic properties could be beneficial for individuals suffering from PTSD, helping to manage hyperarousal and anxiety symptoms .

Table 1: Receptor Binding Affinity

| Compound | 5-HT1A (h) K_i (nM) | D2 (h) K_i (nM) | H1 (central) K_i (nM) |

|---|---|---|---|

| Buspirone | 5.0 | 87 | 274 |

| S-isomer | 24 | 1300 | 468 |

| R-isomer | 14 | 2870 | 1120 |

This table illustrates the receptor binding affinities of the R- and S-isomers of 6-Hydroxy Buspirone compared to buspirone itself. The R-isomer demonstrates significantly improved receptor specificity, which correlates with reduced side effects such as sedation and dizziness .

Case Studies

-

Chronic Administration Effects :

A study investigated the chronic administration of buspirone on catalepsy induced by 6-hydroxydopamine in rats. Results indicated that buspirone significantly reduced cataleptic symptoms, suggesting its potential as an adjuvant therapy for Parkinson’s disease . The optimal dose identified was 1 mg/kg, highlighting the importance of dosage in therapeutic efficacy. -

Anxiolytic Efficacy :

Clinical trials have shown that both buspirone and its metabolite, 6-Hydroxy Buspirone, effectively increased serotonin receptor occupancy in the brain, correlating with their anxiolytic effects. The study demonstrated that plasma levels of 6-Hydroxy Buspirone were significantly higher than those of buspirone itself after administration, reinforcing its role as a major active metabolite contributing to the anxiolytic effects observed clinically .

作用機序

6-ヒドロキシブスピロンの作用機序は、5-ヒドロキシトリプタミン1A受容体との相互作用を含みます。それはこの受容体において部分アゴニストとして作用し、これは不安と気分の調節に関与しています。 この相互作用は、脳内のセロトニン作動性活性を高め、その不安解消作用に貢献します .

類似化合物との比較

Buspirone

Mechanism and Receptor Affinity :

Both buspirone and 6-OH-Buspirone act as 5-HT1A receptor agonists. Buspirone exhibits higher potency at presynaptic receptors in the dorsal raphe (EC50 = 0.38 μM) and postsynaptic receptors in the hippocampus (EC50 = 1.5 μM) compared to 6-OH-Buspirone (EC50 = 1.0 μM and 4.0 μM, respectively) . However, the higher systemic exposure of 6-OH-Buspirone suggests it contributes substantially to clinical efficacy.

Metabolites :

- 1-(2-Pyrimidinyl)-piperazine (1-PP): Another major metabolite of buspirone, 1-PP has 49-fold higher systemic exposure than the parent compound but lacks direct 5-HT1A activity . Its role in efficacy or side effects remains unclear.

Diazepam (Benzodiazepine)

Efficacy and Side Effects :

- Diazepam is more effective for somatic anxiety symptoms (e.g., muscle tension), whereas buspirone/6-OH-Buspirone targets cognitive and interpersonal symptoms .

Receptor Mechanism :

Diazepam enhances GABA-A receptor activity, distinct from the serotonergic modulation of buspirone and 6-OH-Buspirone .

SB242084 (5-HT2C Receptor Antagonist)

Alcohol Use Disorders :

- In contrast, buspirone suppresses alcohol consumption across sexes and access schedules, likely due to broader serotonergic and dopaminergic effects .

Quetiapine (Atypical Antipsychotic)

Neurotransmitter Effects :

- Buspirone increases extracellular dopamine and norepinephrine (NA) levels, whereas quetiapine induces greater NA release.

Methaqualone (Sedative-Hypnotic)

Abuse Potential:

- Methaqualone and diazepam (20 mg) produce euphoria and high abuse liability scores, whereas 6-OH-Buspirone (via buspirone) causes minimal reinforcement even at high doses (40 mg) .

Data Tables

Table 1: Pharmacokinetic Comparison of Buspirone and 6-OH-Buspirone in Rats

| Parameter | Buspirone | 6-OH-Buspirone |

|---|---|---|

| Plasma Clearance | 47.3 ml/min/kg | 47.3 ml/min/kg |

| Volume of Distribution | 2.6 L/kg | 2.6 L/kg |

| Half-life | 1.2 hours | 1.2 hours |

| Oral Bioavailability | 1.4% | 19% |

| Systemic Exposure (AUC) | 1x | 12x |

Table 2: Receptor Potency (EC50) in Rats

| Brain Region | Buspirone (μM) | 6-OH-Buspirone (μM) |

|---|---|---|

| Dorsal Raphe (Presynaptic) | 0.38 | 1.0 |

| Hippocampus (Postsynaptic) | 1.5 | 4.0 |

Table 3: Clinical Efficacy in Anxiety Disorders

| Drug | Somatic Symptom Relief | Cognitive Symptom Relief | Abuse Potential |

|---|---|---|---|

| Buspirone | Moderate | High | None |

| Diazepam | High | Moderate | High |

| 6-OH-Buspirone | Not Studied | Likely High | None |

Sources:

生物活性

6-Hydroxy buspirone (6-OH-buspirone) is a significant metabolite of buspirone, an anxiolytic medication primarily used to treat anxiety disorders. This article delves into the biological activity of 6-OH-buspirone, focusing on its pharmacokinetics, receptor interactions, and therapeutic implications based on diverse research findings.

Pharmacokinetics and Metabolism

6-OH-buspirone is formed in the liver through the action of cytochrome P450 enzymes, particularly CYP3A4. Its pharmacokinetic profile shows that it has a higher bioavailability (19%) compared to buspirone (1.4%) and exhibits a plasma clearance rate of 47.3 ± 3.5 ml/min/kg, with a half-life of approximately 1.2 ± 0.2 hours in rats . The concentration-time exposure of 6-OH-buspirone is significantly greater than that of buspirone, suggesting its potential role in the clinical efficacy of buspirone as an anxiolytic agent.

Receptor Interactions

6-OH-buspirone exhibits strong affinity for the serotonin 5-HT1A receptor, similar to its parent compound buspirone. In studies, both compounds demonstrated concentration-dependent increases in receptor occupancy in various brain regions, such as the dorsal raphe and hippocampus. The effective concentration (EC50) values for receptor occupancy were found to be approximately 1.0 µM for the dorsal raphe and 4.0 µM for the hippocampus for 6-OH-buspirone . This indicates that 6-OH-buspirone may contribute significantly to the anxiolytic effects observed with buspirone treatment.

Anxiolytic Activity

Research has shown that both racemic and R-enantiomers of 6-OH-buspirone produce statistically significant anxiolytic effects in animal models. In particular, studies employing the rat pup ultrasonic vocalization test demonstrated that doses as low as 0.3 mg/kg could elicit an anxiolytic response similar to that of buspirone itself .

| Compound Type | Dose (mg/kg) | Anxiolytic Effect |

|---|---|---|

| Racemic 6-OH-buspirone | 0.3 | Significant |

| R-6-OH-buspirone | 1 | Significant |

Effects on Microglial Activity

Recent studies have explored the anti-inflammatory properties of buspirone and its metabolites, including 6-OH-buspirone. In vitro experiments demonstrated that buspirone could attenuate microglial activation induced by lipopolysaccharide (LPS), suggesting a potential neuroprotective role through modulation of inflammatory pathways . Specifically, buspirone reduced nitric oxide release and pro-inflammatory cytokine expression in wild-type microglia but had limited effects in genetically modified strains lacking specific serotonin receptors.

Case Studies and Research Findings

Several studies have investigated the effects of buspirone and its metabolites on various neurological conditions:

- Parkinson's Disease : A study assessed the effects of buspirone on l-DOPA-induced dyskinesia in rats. It was found that systemic administration of buspirone reduced burst activity in dopaminergic neurons, indicating its potential utility in managing motor symptoms associated with Parkinson's disease .

- Anxiety Disorders : Clinical observations have suggested that patients treated with buspirone often experience significant reductions in anxiety symptoms, which may be partially attributed to the action of 6-OH-buspirone as an active metabolite .

Q & A

Basic Research Questions

Q. What are the primary metabolic pathways of 6-Hydroxy Buspirone in humans, and how do they influence pharmacokinetic modeling?

- 6-Hydroxy Buspirone is a metabolite of buspirone, primarily metabolized via cytochrome P450 3A4 (CYP3A4)-mediated oxidation . Its rapid first-pass metabolism reduces bioavailability, necessitating pharmacokinetic models that account for hepatic extraction ratios and metabolite clearance rates. Methodological approaches include using deuterated analogs (e.g., [2H8]-6-Hydroxy Buspirone) as internal standards in LC-MS/MS assays to quantify plasma concentrations and validate metabolic stability .

Q. What is the chemical structure of 6-Hydroxy Buspirone, and how does it differ from its parent compound, buspirone?

- 6-Hydroxy Buspirone (C21H31N5O3) features a hydroxyl group at the 6-position of the azaspirodecanedione backbone, distinguishing it from buspirone (C21H31N5O2). Structural confirmation relies on spectroscopic techniques such as NMR (e.g., 1H and 13C spectra) and high-resolution mass spectrometry (HRMS), with ChemSpider ID 8106544 providing reference data .

Q. Which isotopic-labeled analogs of 6-Hydroxy Buspirone are available for use as internal standards in mass spectrometry-based assays?

- Deuterated forms like [2H8]-6-Hydroxy Buspirone (CAS 1189644-16-3) are commonly used to improve quantification accuracy in biological matrices. These analogs minimize matrix effects and enable precise calibration curves in pharmacokinetic studies .

Advanced Research Questions

Q. How can researchers validate the specificity and sensitivity of analytical methods for detecting 6-Hydroxy Buspirone in complex biological matrices?

- Validation requires adherence to ICH guidelines, including:

- Specificity : Test for interference from endogenous compounds (e.g., plasma proteins) and co-administered drugs using HPLC with UV detection (λmax 237–299 nm) .

- Sensitivity : Determine the lower limit of quantification (LLOQ) via spiked samples, aiming for ≤5% coefficient of variation (CV) .

- Recovery : Compare extraction efficiency of solid-phase extraction (SPE) vs. protein precipitation .

Q. What strategies are recommended for addressing discrepancies in preclinical and clinical data regarding the pharmacological activity of 6-Hydroxy Buspirone metabolites?

- Contradictions arise from species-specific metabolism; for example, the active metabolite 1-PP (1-pyrimidinylpiperazine) shows higher plasma levels in rodents than humans . To resolve this:

- Conduct cross-species comparative studies using microsomal assays to quantify CYP3A4 activity.

- Employ translational PK/PD modeling to adjust for interspecies variability in receptor binding affinity (e.g., D3 antagonism) .

Q. What experimental design considerations are critical when evaluating 6-Hydroxy Buspirone’s efficacy in relapse prevention studies for substance use disorders?

- Key considerations include:

- Population selection : Prioritize treatment-seeking individuals in community settings to enhance generalizability, as opposed to ad-driven academic cohorts .

- Outcome measures : Use composite endpoints (e.g., urine toxicology + self-report) to reduce bias.

- Blinding : Implement double-dummy designs to account for buspirone’s rapid metabolism and short half-life (~2–3 hours) .

Q. How can researchers systematically analyze and mitigate potential sources of error in pharmacokinetic studies of 6-Hydroxy Buspirone?

- Apply error frameworks such as:

- Random errors : Use replicate injections (n ≥ 6) in HPLC analyses to reduce instrumental noise .

- Systematic errors : Calibrate pipettes monthly and validate reference standards (e.g., USP Buspirone Hydrochloride RS) against certified materials .

- Methodological adjustments : Incorporate stability testing under varying pH and temperature conditions to assess degradation kinetics .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on 6-Hydroxy Buspirone’s role in serotonin receptor modulation?

- Discrepancies may stem from assay conditions (e.g., radioligand competition vs. functional cAMP assays). To reconcile findings:

- Perform receptor binding studies at physiological temperatures (37°C) and pH 7.4.

- Cross-validate results using knockout animal models to isolate 5-HT1A vs. D3 receptor contributions .

Methodological Resources

- Analytical Standards : Use USP Buspirone Hydrochloride RS (CAS 33386-08-2) for impurity profiling, including detection of degradants like 7,9-Dioxo-8-azaspiro[4.5]decane-8-butanoic acid .

- Experimental Design Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses and mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。